molecular formula C11H16BNO4 B14118510 (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid

(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid

Cat. No.: B14118510
M. Wt: 237.06 g/mol
InChI Key: HZVJBIHDNGATSA-UHFFFAOYSA-N
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Description

(3-BOC-AMINOPHENYL)BORONIC ACID, also known as 3-(tert-Butoxycarbonylamino)phenylboronic acid, is a boronic acid derivative. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-BOC-AMINOPHENYL)BORONIC ACID typically involves the following steps:

Industrial Production Methods: Industrial production of (3-BOC-AMINOPHENYL)BORONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Comparison with Similar Compounds

Uniqueness: (3-BOC-AMINOPHENYL)BORONIC ACID is unique due to the presence of the BOC protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .

Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3

InChI Key

HZVJBIHDNGATSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O

Origin of Product

United States

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